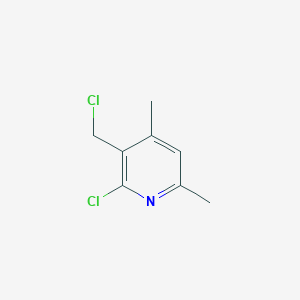
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is notable for its two chlorine atoms and two methyl groups attached to the pyridine ring, which confer unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine typically involves the chlorination of 4,6-dimethylpyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 4,6-dimethylpyridine
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding 3-methyl-4,6-dimethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 3-Methyl-4,6-dimethylpyridine.
科学研究应用
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
2-Chloro-3-(chloromethyl)pyridine: Lacks the additional methyl groups, resulting in different reactivity and binding properties.
2,3-Dichloropyridine: Contains two chlorine atoms but lacks the methyl groups, affecting its chemical behavior.
4,6-Dimethylpyridine: Lacks the chlorine atoms, leading to different reactivity and applications.
Uniqueness
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is unique due to the presence of both chlorine atoms and methyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H9Cl2N |
|---|---|
分子量 |
190.07 g/mol |
IUPAC 名称 |
2-chloro-3-(chloromethyl)-4,6-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2N/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4H2,1-2H3 |
InChI 键 |
RODDKCUGFDNHIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1CCl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















